molecular formula C25H49BO5 B14337309 (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate CAS No. 95903-90-5

(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate

Cat. No.: B14337309
CAS No.: 95903-90-5
M. Wt: 440.5 g/mol
InChI Key: WSOOVTILYYOHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is a chemical compound that combines a boronic ester with a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate typically involves the esterification of docosanoic acid with a boronic ester precursor. One common method is the reaction of docosanoic acid with (2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic ester transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Properties

CAS No.

95903-90-5

Molecular Formula

C25H49BO5

Molecular Weight

440.5 g/mol

IUPAC Name

(2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl docosanoate

InChI

InChI=1S/C25H49BO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)29-22-24-23-30-26(28)31-24/h24,28H,2-23H2,1H3

InChI Key

WSOOVTILYYOHPL-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.